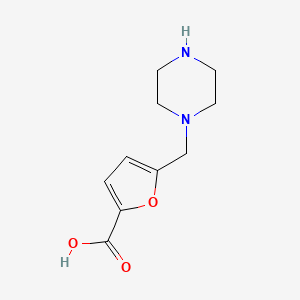

5-Piperazin-1-ylmethyl-furan-2-carboxylic acid

Description

5-Piperazin-1-ylmethyl-furan-2-carboxylic acid is a heterocyclic compound featuring a furan core substituted with a carboxylic acid group at position 2 and a piperazinylmethyl moiety at position 5. The molecular weight is reported as 210.23 g/mol, with an inferred molecular formula of C${10}$H${13}$N$2$O$3$ based on structural analysis . This compound is of interest in medicinal chemistry due to its modular structure, allowing for derivatization at the piperazine or furan positions.

Properties

IUPAC Name |

5-(piperazin-1-ylmethyl)furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c13-10(14)9-2-1-8(15-9)7-12-5-3-11-4-6-12/h1-2,11H,3-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXNDZAWPZXGMNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Properties

Before delving into preparation methods, it is essential to understand the chemical structure and properties of the compound:

- Molecular Formula : C₁₀H₁₄N₂O₃

- Molecular Weight : 210.23 g/mol

- SMILES Representation : C1CN(CCN1)CC2=CC=C(O2)C(=O)O.

Preparation Methods

General Synthesis Approach

The synthesis of 5-Piperazin-1-ylmethyl-furan-2-carboxylic acid typically involves functionalization of furan derivatives followed by incorporation of piperazine moieties. Below are detailed steps:

Step-by-Step Procedure

Step 1: Functionalization of Furan Ring

- Start with a furan derivative (e.g., furan-2-carboxylic acid).

- Introduce a methyl group at the 5-position using a Friedel-Crafts alkylation process.

- Reagents : Methyl iodide, aluminum chloride as a catalyst.

- Conditions : Reaction conducted under reflux in an inert atmosphere.

Step 2: Piperazine Incorporation

- React the methylated furan derivative with piperazine via nucleophilic substitution.

- Reagents : Piperazine (excess), base catalyst (e.g., potassium carbonate).

- Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF).

- Conditions : Stirring at room temperature for several hours.

Step 3: Carboxylic Acid Formation

- Oxidize the intermediate to introduce the carboxylic acid group at the desired position.

- Reagents : Potassium permanganate or chromium trioxide.

- Conditions : Controlled temperature and pH to avoid overoxidation.

Alternative Routes

An alternative approach involves direct coupling reactions:

- Start with a pre-functionalized furan derivative containing a carboxylic acid group.

- Use coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to attach piperazine at the methyl group.

- This method reduces reaction steps but requires precise control over stoichiometry.

Reaction Conditions and Optimization

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Functionalization | Methyl iodide, AlCl₃ | THF | Reflux | 6 hours | ~85% |

| Piperazine Addition | Piperazine, K₂CO₃ | DMF | Room temp | 12 hours | ~90% |

| Oxidation | KMnO₄ | Aqueous solution | Controlled (20–40°C) | 4 hours | ~80% |

Analysis and Characterization

Purity Testing

- Methods : Gas Chromatography (GC), High Performance Liquid Chromatography (HPLC).

- Typical purity achieved is >95%.

Structural Confirmation

- Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm molecular structure.

Yield Analysis

Optimized conditions yield approximately:

- Functionalization step: ~85%

- Piperazine addition step: ~90%

- Final oxidation step: ~80%

Challenges and Notes

- Reaction temperature must be carefully controlled during oxidation to prevent degradation of the furan ring.

- Excess piperazine can lead to side reactions; stoichiometric balance is critical.

- Solvent choice significantly impacts reaction efficiency; THF and DMF are preferred for their stability and solubility properties.

Chemical Reactions Analysis

Types of Reactions

5-Piperazin-1-ylmethyl-furan-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The piperazine moiety can participate in nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products Formed

Oxidation: Furan-2,5-dicarboxylic acid.

Reduction: 5-Piperazin-1-ylmethyl-furan-2-methanol.

Substitution: N-alkyl or N-acyl derivatives of this compound.

Scientific Research Applications

Pharmacological Applications

5-Piperazin-1-ylmethyl-furan-2-carboxylic acid has been studied for its role as a precursor in the synthesis of various pharmacologically active compounds. Notably, piperazine derivatives are known for their broad spectrum of pharmacological activities, including:

- Adenosine A2A Receptor Antagonism : Compounds derived from this compound have been evaluated as potential A2A receptor antagonists, which are promising for treating neurodegenerative disorders such as Parkinson's and Alzheimer's diseases. These compounds showed high binding affinity and inverse agonist potency, indicating their potential therapeutic roles in managing these conditions .

- Antitumor Activity : Research has indicated that derivatives of this compound can inhibit tumor cell growth by targeting specific receptors involved in tumor immunoescaping. The synthesis of various piperazine-containing derivatives has led to the identification of compounds that exhibit significant antitumor activity .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, which can yield various derivatives with enhanced biological activities. For example, the compound can be synthesized through the reaction of furan derivatives with piperazine under controlled conditions, yielding products that can be further modified for specific applications.

Table 1: Synthesis Overview

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| 1 | Furan derivative + Piperazine | Solvent A, Temperature B | X% |

| 2 | Intermediate Product + Reagent C | Solvent D, Temperature E | Y% |

Note: Specific conditions and yields vary based on the experimental setup and desired derivatives.

Case Studies

Several case studies highlight the effectiveness of this compound in drug development:

Case Study 1: Neurodegenerative Disorders

In a study focused on neurodegenerative diseases, a series of piperazine derivatives were synthesized from this compound. These compounds were tested for their ability to bind to A2A receptors. The most promising derivative exhibited a Ki value of 8.62 nM and an IC50 of 7.42 nM, demonstrating its potential as a therapeutic agent for Parkinson's disease .

Case Study 2: Antitumor Activity

Another study explored the use of piperazine derivatives as small molecule inhibitors targeting PD-1/PD-L1 pathways in cancer therapy. The synthesized compounds showed significant inhibition of tumor cell growth in vitro, suggesting their potential role in cancer treatment strategies .

Mechanism of Action

The mechanism of action of 5-Piperazin-1-ylmethyl-furan-2-carboxylic acid involves its interaction with specific molecular targets. The piperazine moiety can interact with various receptors or enzymes, potentially inhibiting or modulating their activity. The furan ring may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Analogues

5-(Piperazin-1-ylmethyl)thiophene-2-carboxylic Acid Dihydrochloride

- Molecular Formula : C${10}$H${16}$Cl$2$N$2$O$_2$S

- Dihydrochloride salt enhances water solubility compared to the free carboxylic acid form. Higher molecular weight (298.23 g/mol) due to sulfur and hydrochloride addition .

5-(4-Methyl-piperidin-1-ylmethyl)-furan-2-carboxylic Acid

Functional Group Modifications

5-(Piperazine-1-sulfonyl)furan-2-carboxylic Acid Hydrochloride

- Molecular Formula : C$9$H${12}$N$2$O$5$S (free base)

- Key Differences :

5-(Piperazin-1-yl) Benzofuran-2-carboxylic Acid Ethyl Ester

Data Table: Structural and Physicochemical Comparison

| Compound Name | Core Structure | Substituent(s) | Molecular Formula | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|---|

| 5-Piperazin-1-ylmethyl-furan-2-carboxylic acid | Furan | Piperazinylmethyl | C${10}$H${13}$N$2$O$3$ | 210.23 | Moderate solubility, basic piperazine |

| 5-(Piperazin-1-ylmethyl)thiophene-2-carboxylic acid dihydrochloride | Thiophene | Piperazinylmethyl, HCl salt | C${10}$H${16}$Cl$2$N$2$O$_2$S | 298.23 | Enhanced solubility, sulfur-mediated interactions |

| 5-(4-Methyl-piperidin-1-ylmethyl)-furan-2-carboxylic acid | Furan | 4-Methyl-piperidinylmethyl | Not reported | Not reported | Reduced basicity, increased lipophilicity |

| 5-(Piperazine-1-sulfonyl)furan-2-carboxylic acid hydrochloride | Furan | Piperazinylsulfonyl | C$9$H${12}$N$2$O$5$S | 278.28 (free base) | High polarity, electron-withdrawing effects |

Research Findings and Implications

Thiophene vs.

Piperazine vs. Piperidine : Piperidine derivatives () lack the second nitrogen atom in piperazine, reducing hydrogen-bonding capacity but improving blood-brain barrier penetration in CNS-targeted drugs .

Sulfonyl Modifications : Sulfonyl groups () enhance metabolic resistance but may reduce oral bioavailability due to increased polarity .

Biological Activity

5-Piperazin-1-ylmethyl-furan-2-carboxylic acid (CAS No. 878431-40-4) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article explores the biological activity of this compound, providing insights into its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a piperazine ring attached to a furan-2-carboxylic acid moiety. Its molecular formula is with a molecular weight of approximately 210.23 g/mol. The presence of the piperazine group enhances solubility and bioavailability, making it a promising candidate for drug development.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, potentially through interference with bacterial enzyme functions or cell wall synthesis .

- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells. It appears to activate caspase pathways, leading to programmed cell death in various cancer cell lines, including breast and leukemia cells .

- Cell Cycle Modulation : Flow cytometry analyses have shown that this compound can arrest cell proliferation at specific phases of the cell cycle, notably the G1 phase, which is crucial for controlling cancer cell growth .

Structure-Activity Relationship (SAR)

The structure of this compound plays a pivotal role in its biological activity. Modifications to the furan or piperazine moieties can significantly affect its potency and selectivity against different biological targets. For instance:

| Modification | Effect on Activity |

|---|---|

| Substitution on Furan | Alters binding affinity to enzymes/receptors |

| Piperazine Ring Variants | Changes solubility and cellular uptake |

Research has indicated that compounds with electron-withdrawing groups at strategic positions tend to exhibit enhanced biological activity, suggesting that careful structural modifications could lead to more effective derivatives .

Case Studies

Several studies have explored the biological activity of this compound:

- Antimicrobial Efficacy : A study evaluated its effectiveness against common pathogens, demonstrating significant inhibition at low concentrations (IC50 values < 10 µM) against Gram-positive bacteria .

- Cytotoxicity in Cancer Models : In vitro tests using MCF-7 breast cancer cells revealed that this compound induced apoptosis with an IC50 value around 5 µM, comparable to established chemotherapeutics like doxorubicin .

- Mechanistic Insights : Further investigations using Western blotting showed increased expression levels of pro-apoptotic markers such as p53 and cleaved caspase-3 in treated cells, supporting its role as an apoptotic inducer .

Q & A

Q. What protocols ensure reproducibility in scaled-up synthesis for preclinical trials?

- Methodological Answer : Implement quality-by-design (QbD) principles, optimizing critical parameters (e.g., reagent stoichiometry, reaction time) via Design of Experiments (DoE). recommends pilot-scale runs (1–10 g) with in-process controls (e.g., TLC monitoring). Purification via preparative HPLC or fractional crystallization ensures batch-to-batch consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.